4-Hydrazinyl-3-nitrobenzonitrile
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Overview
Description
4-Hydrazinyl-3-nitrobenzonitrile is a chemical compound with the linear formula C7H6N4O2 . It has a molecular weight of 178.15 . This compound exhibits diverse applications, including medicinal chemistry and material science, due to its unique properties and reactivity.
Molecular Structure Analysis
The InChI code for 4-Hydrazinyl-3-nitrobenzonitrile is 1S/C7H6N4O2/c8-4-5-1-2-6(10-9)7(3-5)11(12)13/h1-3,10H,9H2 . This indicates that the compound contains seven carbon atoms, six hydrogen atoms, four nitrogen atoms, and two oxygen atoms .Scientific Research Applications
Medicinal Chemistry
“4-Hydrazinyl-3-nitrobenzonitrile” is used in medicinal chemistry. It’s a part of a class of compounds known as heterocyclic compounds, which are widely utilized in chemical research and are found in a variety of natural goods and medicines . For example, sulfur-containing heterocyclic compounds are used to flavor food products, such as meat, vegetables, peanuts, coffee, and cocoa .
Material Science
This compound also finds applications in material science. Its unique properties and reactivity make it suitable for use in the development of new materials.
Synthesis of Triazoles
The compound can be used in the synthesis of triazoles . Triazoles are a highly important class of compounds in medicinal chemistry. For example, ammonolysis of such triazole can form pharmaceutically important agents .
Safety and Hazards
properties
IUPAC Name |
4-hydrazinyl-3-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-4-5-1-2-6(10-9)7(3-5)11(12)13/h1-3,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRPQDRZWGJVTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393327 |
Source
|
Record name | 4-hydrazinyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124839-61-8 |
Source
|
Record name | 4-hydrazinyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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